An In-depth Technical Guide to 3-Hydroxyhexadecanoic Acid: Chemical Properties and Synthesis
An In-depth Technical Guide to 3-Hydroxyhexadecanoic Acid: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a saturated hydroxy fatty acid that plays a significant role in various biological processes and holds potential as a building block in the synthesis of bioactive molecules. Its presence is noted in the structure of lipid A, a key component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, and its derivatives are implicated in bacterial communication through quorum sensing. Furthermore, the accumulation of this fatty acid is a hallmark of certain metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxyhexadecanoic acid and detailed methodologies for its synthesis.
Chemical Properties
3-Hydroxyhexadecanoic acid is a C16 saturated fatty acid with a hydroxyl group located at the third carbon position. This structural feature imparts specific chemical and physical properties that are crucial for its biological functions and synthetic applications. A summary of its key chemical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxyhexadecanoic acid | [1] |
| Synonyms | 3-Hydroxypalmitic acid, β-Hydroxypalmitic acid | [2][3] |
| Molecular Formula | C₁₆H₃₂O₃ | [1][2][4] |
| Molecular Weight | 272.42 g/mol | [1][2][4] |
| Physical State | White, waxy solid | [3] |
| Melting Point | 78-79 °C | [5][6] |
| Boiling Point (Predicted) | 405.0 ± 28.0 °C | [5][6] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), chloroform, and ethyl acetate. Limited solubility in water. | [3][5][7] |
| pKa (Predicted) | 4.38 ± 0.10 | [6] |
| CAS Number | 2398-34-7 (for the racemic mixture) | [2][3] |
Synthesis of 3-Hydroxyhexadecanoic Acid
The synthesis of 3-hydroxyhexadecanoic acid can be approached through several methods, depending on the desired outcome (racemic mixture or a specific enantiomer). Key synthetic strategies include the Reformatsky reaction for racemic synthesis, and asymmetric methods like Sharpless dihydroxylation and enzyme-catalyzed resolutions for enantiomerically pure forms.
Racemic Synthesis via Reformatsky Reaction
The Reformatsky reaction is a classic method for the preparation of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids. The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.
Experimental Protocol: Synthesis of (±)-3-Hydroxyhexadecanoic Acid
This protocol is adapted from the general principles of the Reformatsky reaction.
Materials:
-
Tetradecanal (B130844) (Myristaldehyde)
-
Ethyl bromoacetate (B1195939)
-
Activated zinc dust
-
Anhydrous toluene (B28343)
-
Iodine (catalytic amount)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethanol
-
Potassium hydroxide (B78521)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a stream of nitrogen until the iodine vapor is visible, then allow it to cool to room temperature.
-
Reaction Setup: Add anhydrous toluene to the flask. A solution of tetradecanal (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is prepared and added to the dropping funnel.
-
Initiation and Reaction: A small portion of the aldehyde/ester solution is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.
-
Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid with vigorous stirring until the zinc is dissolved. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification of the Ester: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxyhexadecanoate.
-
Hydrolysis to the Acid: The crude ester is dissolved in ethanol, and a solution of potassium hydroxide (2.0 equivalents) in water is added. The mixture is refluxed for 2-4 hours.
-
Isolation of the Acid: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated 3-hydroxyhexadecanoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ligroine or a mixture of hexane (B92381) and ethyl acetate, affords the purified product. A reported yield for a similar reaction is around 32%.[4]
Enantioselective Synthesis
For applications in drug development and biological studies, obtaining enantiomerically pure 3-hydroxyhexadecanoic acid is often necessary. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
1. Sharpless Asymmetric Dihydroxylation
This method allows for the stereoselective synthesis of diols from alkenes, which can then be converted to the desired hydroxy acid. For (R)-3-hydroxyhexadecanoic acid, a suitable terminal alkene precursor is required.
Experimental Protocol Outline: Synthesis of (R)-3-Hydroxyhexadecanoic Acid
This is a generalized protocol based on the principles of Sharpless asymmetric dihydroxylation.
Materials:
-
1-Hexadecene
-
AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
Water
-
Sodium sulfite (B76179)
-
Sodium periodate (B1199274)
-
Ruthenium(III) chloride (catalytic amount)
-
Acetonitrile
-
Carbon tetrachloride
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydroxylation: To a vigorously stirred mixture of AD-mix-β in tert-butanol and water at 0 °C, add 1-hexadecene. The reaction is stirred at 0 °C until the alkene is consumed (monitored by TLC). The reaction is then quenched by the addition of sodium sulfite and stirred for 1 hour.
-
Work-up and Isolation of Diol: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (R)-1,2-hexadecanediol. Purification is achieved by column chromatography on silica gel.
-
Oxidative Cleavage: The purified diol is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. Sodium periodate and a catalytic amount of ruthenium(III) chloride are added. The mixture is stirred at room temperature until the diol is consumed.
-
Isolation of the Acid: The reaction is quenched with isopropanol, and the mixture is partitioned between water and diethyl ether. The aqueous layer is acidified with hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield (R)-3-hydroxyhexadecanoic acid. Further purification can be achieved by recrystallization.
2. Lipase-Catalyzed Kinetic Resolution
This enzymatic method is effective for separating a racemic mixture of 3-hydroxyhexadecanoic acid or its ester. Lipases selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.
Experimental Protocol Outline: Lipase-Catalyzed Resolution
This is a generalized protocol for enzymatic resolution.
Materials:
-
(±)-Ethyl 3-hydroxyhexadecanoate
-
Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Acylating agent (e.g., vinyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation: In a flask, dissolve (±)-ethyl 3-hydroxyhexadecanoate in the chosen anhydrous organic solvent. Add the immobilized lipase and the acylating agent (e.g., vinyl acetate). The suspension is stirred at a controlled temperature (e.g., 30-40 °C).
-
Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high ee for both components.
-
Separation: The lipase is removed by filtration. The filtrate is concentrated, and the resulting mixture of the unreacted (S)-ethyl 3-hydroxyhexadecanoate and the acylated (R)-ethyl 3-acetoxyhexadecanoate is separated by column chromatography on silica gel.
-
Hydrolysis: The separated enantiomers of the ester can be hydrolyzed to their corresponding acids using standard procedures (as described in the Reformatsky section) to obtain enantiomerically pure (R)- and (S)-3-hydroxyhexadecanoic acid.
Biological Significance and Signaling Pathways
3-Hydroxyhexadecanoic acid and its derivatives are involved in several critical biological pathways. Understanding these pathways is essential for researchers in drug development and microbiology.
Lipid A Biosynthesis
In Gram-negative bacteria, 3-hydroxy fatty acids are essential building blocks for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). The biosynthesis of lipid A, also known as the Raetz pathway, begins with the acylation of UDP-N-acetylglucosamine.
The initial steps involve the enzymes LpxA, LpxC, and LpxD, which sequentially add two (R)-3-hydroxyacyl chains to the UDP-GlcNAc precursor.[2][3] This part of the pathway is crucial for the formation of the lipid A backbone.
Quorum Sensing in Ralstonia solanacearum
In the plant pathogen Ralstonia solanacearum, a derivative of 3-hydroxyhexadecanoic acid, (R)-methyl 3-hydroxypalmitate (B1262271) (3-OH PAME), acts as a quorum-sensing signal molecule.[8] This molecule is synthesized by the methyltransferase PhcB and is sensed by the histidine kinase PhcS.[4] At high cell densities, the accumulation of 3-OH PAME leads to the activation of the transcriptional regulator PhcA, which in turn controls the expression of a wide range of virulence factors.[5][9]
LCHAD Deficiency and Fatty Acid β-Oxidation
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) is a crucial enzyme in the mitochondrial β-oxidation of long-chain fatty acids. In individuals with LCHAD deficiency, this enzyme is defective, leading to an inability to properly metabolize long-chain fatty acids. This results in the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding free fatty acids, including 3-hydroxyhexadecanoic acid, in tissues and body fluids.[1][10] This accumulation can lead to severe clinical manifestations, including cardiomyopathy, hypoglycemia, and neuropathy.
Conclusion
3-Hydroxyhexadecanoic acid is a molecule of significant interest due to its fundamental roles in bacterial physiology and its association with human metabolic diseases. The synthetic methodologies outlined in this guide provide a foundation for researchers to produce this compound for further investigation. A thorough understanding of its chemical properties and its involvement in biological pathways is critical for the development of novel therapeutics targeting bacterial infections and for managing metabolic disorders. The continued exploration of the synthesis and biological functions of 3-hydroxyhexadecanoic acid and its derivatives will undoubtedly open new avenues in chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. q-bio.org [q-bio.org]
- 8. Biocomputational Assessment of Natural Compounds as a Potent Inhibitor to Quorum Sensors in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex | Annual Reviews [annualreviews.org]
- 10. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
